2-Aminopentane

Catalog No.
S1532122
CAS No.
625-30-9
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopentane

CAS Number

625-30-9

Product Name

2-Aminopentane

IUPAC Name

pentan-2-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3

InChI Key

IGEIPFLJVCPEKU-UHFFFAOYSA-N

SMILES

CCCC(C)N

Synonyms

1-Methylbutylamine

Canonical SMILES

CCCC(C)N

Drug Discovery

2-Aminopentane is used in drug discovery, specifically in the hit-to-lead process . The hit-to-lead process is a part of drug discovery where researchers optimize weakly active compounds (hits) that have been identified through high-throughput screening. The goal is to improve the properties of these hits to generate lead compounds that could potentially be developed into drugs .

Studying Ion Channels

2-Aminopentane can be used in research studying ion channels . Ion channels are proteins that allow ions to pass through the membrane of a neuron. They play a crucial role in the transmission of electrical signals in the nervous system .

Studying Neurotransmitter Receptors

2-Aminopentane can be used in research studying neurotransmitter receptors . Neurotransmitters are chemicals that transmit signals across a synapse from one neuron to another. Their receptors are proteins on the neurons that receive these signals .

Organic Building Blocks

2-Aminopentane is used as an organic building block . Organic building blocks are small molecules which are used in the synthesis of complex organic compounds. They are the starting materials in a synthetic process and are chosen for their reactivity and structural features .

Life Science Research

2-Aminopentane is used in life science research . It can be used in various biological studies and experiments, including those related to cell biology, molecular biology, biochemistry, and genetics .

Chemical Synthesis

2-Aminopentane is used as a reagent in chemical synthesis . It can be used to synthesize a variety of chemical compounds, including complex organic molecules .

Life Science Industry

2-Aminopentane is used in the life science industry . It is used in research, biotechnology development and production, and pharmaceutical drug therapy .

2-Aminopentane is a colorless liquid at room temperature with a fishy odor []. There is no known natural source for this compound, and it is typically synthesized in a laboratory setting []. Research into 2-Aminopentane is limited, but its relatively simple structure makes it a potential candidate for further investigation in various fields.


Molecular Structure Analysis

The molecular structure of 2-aminopentane consists of a five-carbon chain (pentyl group) with an amine functional group (NH2) attached to the second carbon atom (hence the name 2-aminopentane). This structure gives it both hydrophobic (water-fearing) and hydrophilic (water-loving) properties due to the presence of the amine group [].

Key Features:

  • Primary amine: The amine group has two hydrogen atoms attached, classifying it as a primary amine [].
  • Linear chain: The carbon chain is unbranched, contributing to its relatively simple structure [].

Chemical Reactions Analysis

  • Acid-base reactions: The amine group in 2-aminopentane can act as a base, accepting a proton (H+) from acids.
  • Alkylation: The amine group can also participate in alkylation reactions, forming new C-N bonds with alkylating agents.
Synthesis

A common method for synthesizing primary amines like 2-aminopentane involves the reductive amination of aldehydes or ketones. This reaction requires further research to determine the specific conditions for 2-aminopentane synthesis [].

Decomposition

Under high temperatures, 2-aminopentane may decompose into smaller molecules like ammonia (NH3) and hydrocarbons [].

Note

These are general predictions, and specific reaction conditions and mechanisms would require further investigation.

Physical and Chemical Properties

  • Molecular Formula: C5H13N []
  • Molecular Weight: 87.17 g/mol []
  • Melting Point: Data not readily available
  • Boiling Point: 91-92 °C []
  • Solubility: Likely miscible with organic solvents like ethanol and chloroform. Solubility in water would depend on the pH due to the amine group's amphoteric nature [].
  • Stability: Limited data available, but primary amines can be susceptible to oxidation under certain conditions.

Currently, there is no significant research on the specific mechanism of action of 2-aminopentane in biological systems.

2-aminopentane is likely flammable based on its organic structure []. Amines can also be irritating to the skin, eyes, and respiratory system. However, specific data on the toxicity and hazards of 2-aminopentane are limited and require further investigation. Due to the lack of sufficient data, it is advisable to handle 2-aminopentane with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

63493-28-7
625-30-9
41444-43-3

Wikipedia

2-pentylamine

General Manufacturing Information

2-Pentanamine: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types